Echinosporin

説明

特性

分子式 |

C10H9NO5 |

|---|---|

分子量 |

223.18 g/mol |

IUPAC名 |

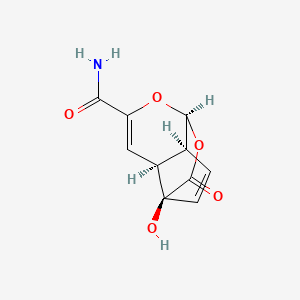

(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide |

InChI |

InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1 |

InChIキー |

OXSZHYWOGQJUST-PDXIVQBHSA-N |

SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |

異性体SMILES |

C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O |

正規SMILES |

C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |

同義語 |

echinosporin XK-213 |

製品の起源 |

United States |

Foundational & Exploratory

Echinosporin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Echinosporin (B1671086), a secondary metabolite produced by Streptomyces species. This document details the experimental protocols for its production and purification, summarizes its known biological activities with quantitative data, and explores its mechanism of action, including its effects on cell cycle progression and apoptosis.

Discovery and Producing Organisms

This compound is a natural product first isolated from Streptomyces echinosporus. Subsequent research has identified other Streptomyces species, including Streptomyces albogriseolus and Streptomyces erythraeus, as producers of this compound. It exhibits a range of biological activities, including antibacterial and notable antitumor properties. Its anticancer effects are attributed to its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.

Experimental Protocols

This section outlines the detailed methodologies for the fermentation of Streptomyces, and the subsequent extraction and purification of this compound.

Fermentation of Streptomyces sp.

A two-stage fermentation process is typically employed for the production of this compound.

Seed Culture Preparation:

-

Inoculation: A loopful of spores from a mature slant culture of Streptomyces sp. is used to inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium.

-

Seed Medium Composition:

Component Concentration (g/L) Soluble Starch 15.0 Yeast Extract 5.0 Peptone 5.0 K2HPO4 1.0 MgSO4·7H2O 0.5 | pH | 7.0-7.2 |

-

Incubation: The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Culture:

-

Inoculation: The seed culture (5% v/v) is transferred to a larger fermentation vessel containing the production medium.

-

Production Medium Composition:

Component Concentration (g/L) Glucose 20.0 Soybean Meal 10.0 Corn Steep Liquor 5.0 CaCO3 2.0 NaCl 5.0 | pH | 7.0 |

-

Incubation: The production culture is incubated at 28-30°C for 7-10 days with continuous agitation and aeration.

Extraction of this compound

Following fermentation, the culture broth is harvested for the extraction of this compound.

-

Separation of Biomass: The culture broth is centrifuged at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

-

Solvent Extraction: The supernatant is adjusted to an acidic pH (around 3-4) with an appropriate acid (e.g., HCl). An equal volume of ethyl acetate (B1210297) is then added, and the mixture is vigorously shaken for 1-2 hours. This process is repeated three times to ensure complete extraction of the compound into the organic phase.

-

Concentration: The ethyl acetate extracts are pooled and concentrated under reduced pressure using a rotary evaporator at 40-45°C to yield a crude extract.

Purification of this compound

The crude extract is subjected to chromatographic techniques for the purification of this compound.

-

Adsorption Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with activated carbon.

-

Elution: The column is washed with a non-polar solvent to remove impurities. This compound is then eluted using a gradient of aqueous acetone (B3395972) or methanol (B129727).

-

Crystallization: The fractions containing this compound are pooled, concentrated, and the compound is crystallized from methanol to obtain pure this compound.

Caption: Workflow for this compound Production and Isolation.

Biological Activity and Quantitative Data

This compound has demonstrated significant antitumor activity against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest and apoptosis.

Antitumor Activity

| Tumor Model | Activity | Reference |

| Leukemia P388 (in vivo) | Active | [1] |

| P388/VCR (in vivo) | Active | [1] |

| Fibrosarcoma Meth 1 (in vivo) | Active | [1] |

| Melanoma B16 (in vivo) | Marginally Active | [1] |

| Sarcoma 180 (in vivo) | Marginally Active | [1] |

| Lewis Lung Carcinoma (in vivo) | Not Active | [1] |

| Xenograft MX-1 (in vivo) | Not Active | [1] |

In Vitro Cytotoxicity

| Cell Line | IC50 | Reference |

| HeLa S3 (Colony Formation) | Inhibition observed with a wide shoulder at low dose ranges | [1] |

Signaling Pathways

This compound exerts its anticancer effects primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. While the direct molecular target of this compound has not been definitively identified, its downstream effects on these critical cellular processes are evident.

G2/M Cell Cycle Arrest

This compound's ability to halt the cell cycle at the G2/M transition prevents cancer cells from proceeding into mitosis, thereby inhibiting their proliferation. This arrest is typically regulated by the Cyclin B1/Cdk1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, leading to cell cycle arrest.

Caption: this compound-Induced G2/M Cell Cycle Arrest Pathway.

Apoptosis Induction

In addition to cell cycle arrest, this compound induces programmed cell death, or apoptosis, in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The specific pathway initiated by this compound is likely cell-type dependent.

Caption: General Apoptosis Pathways Potentially Activated by this compound.

Conclusion

This compound, a natural product from Streptomyces, presents a promising scaffold for the development of novel anticancer agents. Its ability to induce cell cycle arrest and apoptosis highlights its potential as a therapeutic candidate. This guide provides a foundational understanding of its discovery, isolation, and biological activity, offering a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development. Further investigation into its precise molecular targets and mechanism of action will be crucial for its future clinical development.

References

Echinosporin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin is a naturally occurring antibiotic with significant antitumor properties. Isolated from Streptomyces species, this small molecule has garnered attention within the scientific community for its potent cytostatic and apoptotic effects on various cancer cell lines. Its complex tricyclic lactone structure presents a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of its known signaling pathways to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.04,9]undeca-6,10-dien-2-one.[1] Its unique and highly oxygenated tricyclic structure has been confirmed by X-ray crystallography.[1][2]

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C10H9NO5 | [3] |

| Molecular Weight | 223.18 g/mol | [4] |

| Appearance | White solid | [3] |

| Solubility | Water soluble | [3] |

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra are crucial for confirming the identity and purity of this compound. Although specific spectral data for the parent compound is not detailed in the readily available literature, analysis of derivatives such as this compound-triacetate provides insight into the core structure.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern observed in MS/MS analysis is consistent with its complex tricyclic structure.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), amide (-CONH2), ketone (C=O), and ether (C-O-C) functionalities.

Biological Activity and Mechanism of Action

This compound exhibits potent antitumor activity against a range of cancer cell lines.[3][5] It also possesses weak antibacterial activity.[2]

Antitumor Activity

This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are presented in Table 2.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| K562 | Human myelogenous leukemia | 25.1 | [6] |

| tsFT210 | Mouse mammary carcinoma | 91.5 | [6] |

| HCT-15 | Human colon carcinoma | 247 | [6] |

Table 2: In Vitro Antiproliferative Activity of this compound

This compound has also demonstrated antitumor activity in rodent models, including against leukemia P388 and fibrosarcoma Meth 1.[3][5]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

The primary mechanism of this compound's antitumor activity is through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).[6]

2.2.1. G2/M Phase Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle, causing cells to accumulate in the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. The following diagram illustrates the key regulatory points of the G2/M checkpoint, which are potential targets for this compound.

2.2.2. Induction of Apoptosis

Following cell cycle arrest, this compound induces apoptosis. This process is characterized by a cascade of events leading to cell death. A key step in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The diagram below outlines a general model for the induction of apoptosis.

Antibacterial Activity

This compound exhibits weak antibacterial activity. Minimum Inhibitory Concentrations (MICs) against several bacterial strains are provided in Table 3.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Proteus vulgaris | 100 | [2] |

| Salmonella typhosa | 100 | [2] |

| Shigella sonnei | 100 | [2] |

| Escherichia coli | >200 | [2] |

| Bacillus subtilis | >200 | [2] |

Table 3: Antibacterial Activity of this compound

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound and for conducting key biological assays to evaluate its activity.

Fermentation and Isolation of this compound from Streptomyces echinosporus

The following protocol is a generalized procedure based on literature descriptions.

Protocol:

-

Fermentation: Culture Streptomyces echinosporus in a suitable liquid medium under optimal growth conditions (e.g., temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.

-

Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.

-

Acidification: Adjust the pH of the supernatant to acidic conditions.

-

Adsorption: Add activated carbon to the acidified supernatant and stir to allow for the adsorption of this compound.

-

Elution: Collect the activated carbon and elute the adsorbed compounds with a solvent system such as aqueous acetone.

-

Purification: Concentrate the eluate and subject it to further purification steps, such as column chromatography (e.g., silica (B1680970) gel, Sephadex) to obtain pure this compound.

Determination of IC50 using MTT Assay

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., K562).

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve. Determine the IC50 value from this curve using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

Protocol:

-

Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50 value) for a specific duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Caspase Activation Assay

This protocol describes a method to measure the activation of caspases, key mediators of apoptosis, in response to this compound treatment.

Protocol:

-

Cell Treatment: Treat cells with this compound for a time course determined by previous experiments.

-

Cell Lysis: Lyse the cells to release their contents, including activated caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3) to the cell lysate.

-

Incubation: Incubate the mixture to allow the activated caspase to cleave the substrate, releasing a fluorescent or colored product.

-

Signal Detection: Measure the fluorescence or absorbance of the product using a microplate reader.

-

Data Analysis: Quantify the caspase activity and compare the levels in treated cells to those in untreated controls.

Conclusion

This compound is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis in cancer cells provides a strong rationale for further investigation. The technical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating continued exploration of this compound and its derivatives as potential therapeutic agents.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. ekwan.github.io [ekwan.github.io]

- 5. researchgate.net [researchgate.net]

- 6. dev.spectrabase.com [dev.spectrabase.com]

Echinosporin: A Potent Inducer of G2/M Cell Cycle Arrest and Apoptosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin (B1671086), a natural product isolated from marine-derived Streptomyces albogriseolus, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of its mechanism of action as a potent cell cycle inhibitor, specifically targeting the G2/M phase transition. The document details the molecular pathways affected by this compound, leading to cell cycle arrest and subsequent induction of apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development of this compound and its analogs as potential cancer therapeutics.

Introduction

The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. The G2/M checkpoint is a critical control point that ensures the fidelity of genetic information before cells enter mitosis. Small molecules that can modulate the G2/M checkpoint are of significant interest in oncology drug discovery. This compound has been identified as one such molecule, demonstrating potent anti-proliferative effects in various cancer cell lines. This guide aims to consolidate the current understanding of this compound's activity, providing a technical resource for the scientific community.

Quantitative Data on this compound's Biological Activity

This compound exhibits significant cytotoxicity against a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| tsFT210 | Mouse mammary carcinoma | 91.5 | [1] |

| K562 | Human chronic myelogenous leukemia | 25.1 | [1] |

| HCT-15 | Human colorectal adenocarcinoma | 247 | [1] |

Flow cytometry analysis has been instrumental in elucidating the effect of this compound on the cell cycle distribution. Treatment with this compound leads to a significant accumulation of cells in the G2/M phase.

Table 2: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment Concentration (µM) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Citation |

| K562 | 25 | Not specified | Significant increase | [1] |

| HCT-15 | Not specified | Not specified | Significant increase | [1] |

Mechanism of Action: G2/M Arrest and Apoptosis

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M checkpoint, which is followed by the induction of apoptosis.

G2/M Phase Arrest: Targeting the Cyclin B1/CDK1 Complex

The transition from the G2 to the M phase of the cell cycle is predominantly controlled by the activation of the Cyclin B1/CDK1 (also known as cdc2) complex. This compound has been shown to down-regulate the expression of Cyclin B1, a key regulatory subunit of the CDK1 kinase. This reduction in Cyclin B1 levels prevents the formation of the active Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2/M transition.

Caption: this compound-induced G2/M cell cycle arrest pathway.

Induction of Apoptosis

Prolonged arrest at the G2/M checkpoint can trigger apoptosis, or programmed cell death. While the precise apoptotic pathway induced by this compound is not fully elucidated, studies on the related compound echinomycin (B1671085) suggest the involvement of the intrinsic mitochondrial pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. The activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is a hallmark of this pathway.

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human cancer cell lines such as K562 (leukemia) or HCT-15 (colon) are suitable.

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Seed cells at an appropriate density and allow them to attach overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

-

Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and treat with this compound as described above.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Western Blot Analysis for Cell Cycle Proteins

-

Protein Extraction: Treat cells with this compound, harvest, and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Conclusion and Future Directions

This compound is a potent inhibitor of cancer cell proliferation that acts by inducing G2/M cell cycle arrest and subsequent apoptosis. Its mechanism of action involves the downregulation of Cyclin B1, a critical regulator of the G2/M transition. The detailed protocols provided in this guide will enable researchers to further investigate the anti-cancer properties of this compound and its analogs. Future research should focus on elucidating the complete signaling pathway initiated by this compound, identifying its direct molecular target(s), and evaluating its efficacy and safety in preclinical animal models. These studies will be crucial for the potential development of this compound as a novel therapeutic agent for the treatment of cancer.

References

Echinosporin-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin (B1671086), a secondary metabolite isolated from Streptomyces, has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth exploration of the putative molecular mechanisms underlying this compound-induced apoptosis. By integrating the available experimental data with established apoptotic signaling paradigms, this document outlines the key pathways likely involved, including the intrinsic and extrinsic apoptotic cascades, the role of reactive oxygen species (ROS), and the interplay with cell cycle regulation. Detailed experimental protocols are provided to facilitate further investigation into this compound's mechanism of action, alongside quantitative data and visual representations of the signaling networks.

Quantitative Analysis of this compound's Anti-Proliferative Activity

This compound exhibits cytotoxic effects on a range of cancer cell lines, inhibiting their proliferation with varying efficacy. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| tsFT210 | Mouse Mammary Carcinoma | 91.5 | [1] |

| K562 | Human Myelogenous Leukemia | 25.1 | [1] |

| HCT-15 | Human Colorectal Adenocarcinoma | 247 | [1] |

Core Signaling Pathways in this compound-Induced Apoptosis

While the precise signaling network of this compound-induced apoptosis is still under investigation, existing evidence points towards the activation of a coordinated cellular response involving cell cycle arrest and the engagement of canonical apoptotic pathways. This compound has been shown to induce G2/M phase cell cycle arrest, a common trigger for apoptosis.[1] The subsequent apoptotic cascade likely involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspase cascades, and potential interplay with MAPK and NF-κB signaling.

G2/M Cell Cycle Arrest and Apoptotic Initiation

This compound's induction of G2/M phase arrest is a critical initiating event.[1] Prolonged arrest at this checkpoint can trigger apoptosis through various mechanisms, including the accumulation of pro-apoptotic signals and the failure of DNA damage repair mechanisms.

Caption: this compound-induced G2/M arrest leading to apoptosis.

The Role of Reactive Oxygen Species (ROS)

Many chemotherapeutic agents induce apoptosis through the generation of ROS.[2] ROS can act as secondary messengers, triggering downstream signaling cascades that lead to mitochondrial dysfunction and caspase activation. It is plausible that this compound treatment elevates intracellular ROS levels, contributing to its apoptotic effects.

Caption: ROS-mediated apoptosis potentially induced by this compound.

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a central mechanism of apoptosis, regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytosol. This triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

Extrinsic (Death Receptor) Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate executioner caspases or cleave Bid to engage the intrinsic pathway. While direct evidence for this compound's involvement in this pathway is lacking, it remains a potential mechanism.

Caption: The extrinsic apoptosis pathway and its crosstalk with the intrinsic pathway.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are activated by cellular stress, including ROS.[3] These pathways can promote apoptosis by phosphorylating and modulating the activity of Bcl-2 family proteins and other downstream targets.

Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation.[4] In many cancers, constitutive NF-κB activity promotes survival by upregulating anti-apoptotic proteins. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.[5] It is conceivable that this compound may exert its pro-apoptotic effects in part by inhibiting NF-κB signaling.

Experimental Protocols

To elucidate the precise mechanisms of this compound-induced apoptosis, a series of well-established experimental protocols can be employed.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Caption: Workflow for cell cycle analysis by flow cytometry.

Apoptosis Analysis by Annexin V/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Treat cells with this compound for the desired time points.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptotic Proteins

Objective: To determine the expression levels of key proteins involved in the apoptotic pathways.

Protocol:

-

Treat cells with this compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-JNK, p-p38) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Caption: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis. The proposed signaling pathways, involving ROS generation, modulation of the Bcl-2 family, and caspase activation, provide a solid framework for understanding its mechanism of action. Further research is warranted to definitively map the intricate signaling network activated by this compound. This will involve targeted experiments to validate the involvement of the MAPK and NF-κB pathways and to identify the direct molecular targets of this compound. A comprehensive understanding of these pathways will be instrumental in the future development of this compound as a therapeutic agent.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zider.free.fr [zider.free.fr]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Echinosporin and Its Derivatives: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin (B1671086), a tricyclic acetal-lactone natural product, has garnered significant interest within the scientific community for its diverse biological activities. Originally isolated from microorganisms such as Streptomyces echinosporus and marine-derived Streptomyces albogriseolus, this compound and its derivatives have demonstrated notable antitumor and antimicrobial properties.[1][2][3][4] The primary mechanism of its anticancer effect involves the inhibition of the cell cycle and the induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.

Introduction to this compound

This compound is a metabolite characterized by a unique and highly oxygenated tricyclic structure.[4] Its discovery was a result of screening for novel antibiotics and antitumor agents from natural sources.[2][5] Subsequent research has focused on elucidating its mechanism of action, particularly its effects on cancer cells, and synthesizing derivatives to explore structure-activity relationships. The primary derivative discussed in the literature is 7-deoxythis compound (B2568513), which was isolated alongside the parent compound.[1][3]

Biological Activities and Quantitative Data

The primary biological activities attributed to this compound and its derivatives are antitumor and, to a lesser extent, antimicrobial.

Antitumor Activity

This compound has shown significant cytotoxic effects against a range of human and rodent tumor cell lines. Its activity is concentration-dependent and varies across different cell types.[1][3][5][6] The derivative 7-deoxythis compound has also been evaluated and generally exhibits weaker activity than the parent compound.[1][6]

Table 1: Cytotoxic Activity (IC₅₀) of this compound and 7-deoxythis compound

| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| This compound | K562 | Human Myelogenous Leukemia | 25.1 | [1][3] |

| tsFT210 | Mouse Mammary Carcinoma | 91.5 | [1][3] | |

| HCT-15 | Human Colon Carcinoma | 247 | [1][3] |

| 7-deoxythis compound | K562 | Human Myelogenous Leukemia | 143 |[1][3] |

In addition to its in vitro cytotoxicity, this compound has demonstrated antitumor activity in in vivo rodent models, including against leukemia P388, P388/VCR, and fibrosarcoma Meth 1.[4][5][6] However, it showed only marginal activity against melanoma B16 and sarcoma 180 and was not active against Lewis lung carcinoma.[5][6]

Antimicrobial Activity

This compound was initially investigated as an antibiotic. It exhibits weak antibacterial activity against both Gram-positive and Gram-negative microorganisms.[2][6]

Table 2: Antibacterial Activity (MIC) of this compound

| Organism | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Proteus vulgaris | Negative | 100 | [4] |

| Salmonella typhosa | Negative | 100 | [4] |

| Shigella sonnei | Negative | 100 | [4] |

| Escherichia coli | Negative | >200 | [4] |

| Bacillus subtilis | Positive | >200 |[4] |

Mechanism of Action

The antitumor effects of this compound are primarily attributed to its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Inhibition

Flow cytometric analysis has revealed that this compound exerts its anti-proliferative effects by arresting the cell cycle at the G₂/M phase.[1] This prevents cells from entering mitosis, thereby halting their proliferation.

Induction of Apoptosis

Following cell cycle arrest, this compound induces apoptosis.[1][3] This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis is a common feature of many effective chemotherapeutic agents.

Inhibition of Macromolecule Synthesis

Studies have shown that this compound inhibits the synthesis of DNA, RNA, and proteins in tumor cells.[5][6] This broad inhibition of essential macromolecular synthesis contributes significantly to its cytotoxic effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]

-

Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1,000 to 5,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours to fix the cells.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.

Apoptosis Detection (Annexin V/PI Assay)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

-

Harvesting: Collect cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound and its derivative, 7-deoxythis compound, are bioactive natural products with demonstrated antitumor properties. The primary mechanism of action involves the inhibition of cell proliferation through G₂/M phase arrest and the subsequent induction of apoptosis, coupled with a general suppression of macromolecule synthesis. While its antibacterial activity is weak, its potent cytotoxic effects on various cancer cell lines warrant further investigation. Future research should focus on the total synthesis of novel derivatives to improve potency and selectivity, detailed elucidation of the specific molecular targets within the cell cycle and apoptotic pathways, and comprehensive preclinical evaluation in relevant cancer models. This guide provides a foundational understanding for scientists and researchers aiming to build upon the existing knowledge of this promising compound.

References

- 1. Echinosporins as new cell cycle inhibitors and apoptosis inducers from marine-derived Streptomyces albogriseolus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antibiotic this compound (XK-213) - producing organism, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sartorius.com [sartorius.com]

Echinosporin: A Technical Guide to its Natural Source and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinosporin (B1671086) is a bioactive secondary metabolite with notable antibiotic and antitumor properties. First isolated from the actinomycete Streptomyces echinosporus, this compound has since been identified in other microbial sources, including other Streptomyces species and members of the genus Amycolatopsis. The biosynthesis of this compound is of significant scientific interest as it originates from the shikimate pathway, a crucial metabolic route for the production of aromatic amino acids and other important compounds in microorganisms and plants. Specifically, this compound biosynthesis branches off from the primary metabolic grid at the key intermediate, chorismate. This technical guide provides a comprehensive overview of the natural sources of this compound, details of its biosynthetic pathway, and available experimental data. While a complete and functionally annotated biosynthetic gene cluster for this compound has not yet been definitively reported in publicly available literature, this guide synthesizes the current understanding of its formation.

Natural Sources of this compound

This compound has been isolated from several species of actinomycetes, which are well-known producers of a diverse array of secondary metabolites. The primary and originally identified producer of this compound is Streptomyces echinosporus.[1][2] Subsequently, other microorganisms have been reported to produce this compound, indicating a broader distribution among actinomycetes than initially thought.

Table 1: Known this compound-Producing Microorganisms

| Microorganism | Reference |

| Streptomyces echinosporus | [1][2] |

| Streptomyces erythraeus | |

| Streptomyces albogriseolus | |

| Amycolatopsis sp. |

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate pathway , a central metabolic route in bacteria, fungi, and plants that is absent in animals. This pathway is responsible for the de novo synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. The biosynthesis of this compound diverges from this primary metabolic pathway at the branch-point intermediate, chorismate .

The Shikimate Pathway: A Preamble to this compound Biosynthesis

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of seven enzymatic steps to yield chorismate.

Diagram 1: The Shikimate Pathway Leading to Chorismate

Caption: Overview of the shikimate pathway leading to the key branch-point intermediate, chorismate.

Proposed Biosynthetic Steps from Chorismate to this compound

Diagram 2: Hypothetical Biosynthetic Logic for this compound from Chorismate

References

Unraveling the Enigma of Echinosporin: A Technical Guide to Molecular Target Identification

Introduction

Echinosporin (B1671086), a natural product isolated from Streptomyces species, has demonstrated notable antitumor properties, including the induction of cell cycle arrest and apoptosis.[1][2] Despite its recognized biological activity, the precise molecular target of this compound remains to be definitively identified. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects and outlines a strategic experimental framework for the identification and validation of its direct molecular target(s). This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product mechanisms of action.

Known Biological Activities of this compound

Current research indicates that this compound exerts its anticancer effects through several key cellular processes. However, it is crucial to note that these observed effects are downstream consequences, and the upstream, direct molecular target initiating these events is not yet elucidated.

Cell Cycle Arrest

This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.[1] This cessation of the cell division cycle is a common mechanism for anticancer agents. The specific phase of the cell cycle at which this compound acts and the key regulatory proteins it affects are critical areas for further investigation.

Induction of Apoptosis

A primary mechanism of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. This compound has been observed to trigger this process in cancer cells.[1] Understanding the specific apoptotic pathway—either intrinsic (mitochondrial) or extrinsic (death receptor-mediated)—activated by this compound is essential for elucidating its mechanism of action.

Inhibition of Macromolecule Synthesis

Early studies have indicated that this compound can inhibit the synthesis of crucial macromolecules, including DNA, RNA, and proteins.[2] This broad inhibitory action suggests that its molecular target could be a fundamental component of these central cellular processes.

Strategies for Molecular Target Identification

The identification of the direct molecular target of a bioactive small molecule like this compound is a multifaceted process. A combination of modern chemical biology and proteomic techniques is typically required. The following sections detail the primary experimental strategies that can be employed.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target.

This classical technique involves immobilizing a modified version of this compound onto a solid support, such as agarose (B213101) or magnetic beads. A cellular lysate is then passed over this matrix, allowing the target protein(s) to bind to the immobilized this compound. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Experimental Workflow for Affinity Chromatography:

To capture transient or weak interactions, photo-affinity labeling can be employed. This method involves synthesizing an this compound analog containing a photo-reactive group. Upon binding to its target, the complex is irradiated with UV light, forming a covalent bond between the probe and the target protein. This stable complex can then be isolated and identified.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes probes that covalently bind to the active sites of a specific class of enzymes. If this compound is hypothesized to target a particular enzyme family (e.g., kinases, proteases), an ABPP approach with a broad-spectrum probe for that family could be used. In a competitive ABPP experiment, pre-incubation of a cell lysate with this compound would prevent the binding of the probe to its direct target, leading to a decrease in the signal for that specific protein, thus identifying it as the target.

Logical Flow of Competitive ABPP:

Label-Free Approaches

To circumvent the need for chemical modification of this compound, which may alter its biological activity, label-free methods can be utilized.

These techniques are based on the principle that the binding of a small molecule to a protein increases the thermal stability of that protein. In CETSA, cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble protein fraction at each temperature is analyzed by Western blot for a candidate target. TPP expands on this by using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing a proteome-wide survey of potential targets.

DARTS leverages the principle that a protein becomes more resistant to proteolysis upon ligand binding. Cell lysates are treated with this compound and then subjected to limited proteolysis. The direct target of this compound will be protected from degradation and can be identified by comparing the protein banding patterns on an SDS-PAGE gel or by mass spectrometry analysis of the digested samples.

Target Validation

Once a list of candidate targets is generated, it is imperative to validate these findings to confirm a direct and functionally relevant interaction.

In Vitro Binding Assays

Direct binding between this compound and a purified candidate protein can be quantified using techniques such as:

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

-

Surface Plasmon Resonance (SPR): Immobilizes the protein on a sensor chip and flows this compound over the surface to measure association and dissociation rates.

-

Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled protein in a temperature gradient upon binding to this compound.

Functional Assays

If the candidate target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of this compound to determine if this compound acts as an inhibitor. This would involve developing a specific enzymatic assay for the purified protein.

Cellular Target Engagement

To confirm that this compound interacts with the target in a cellular context, techniques such as cellular thermal shift assays can be performed specifically for the validated target.

Genetic Approaches

Genetic manipulation of the candidate target in cells can help to establish a causal link between the target and the observed phenotype.

-

Overexpression: Overexpressing the target protein may lead to resistance to this compound treatment.

-

Knockdown/Knockout: Reducing the expression of the target protein using siRNA, shRNA, or CRISPR/Cas9 may phenocopy the effects of this compound treatment or alter the sensitivity of the cells to the compound.

Quantitative Data Presentation

All quantitative data from target identification and validation experiments should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Example of Quantitative Data Summary for a Validated Target

| Parameter | Value | Method |

| Binding Affinity (Kd) | X nM | Isothermal Titration Calorimetry |

| IC50 (Enzymatic Assay) | Y µM | In Vitro Kinase Assay |

| Cellular IC50 (Proliferation) | Z µM | Cell Viability Assay |

Conclusion

The identification of the direct molecular target of this compound is a critical step in advancing its development as a potential therapeutic agent. A systematic and multi-pronged approach, combining affinity-based and label-free target identification methods with rigorous biophysical and cellular validation, will be essential to unravel its mechanism of action. The experimental strategies outlined in this guide provide a robust framework for achieving this goal and will ultimately pave the way for a deeper understanding of this promising natural product.

References

A Comprehensive Literature Review of Echinosporin Research: A Technical Guide for Scientists and Drug Development Professionals

An In-depth Analysis of the Anti-tumor Antibiotic Echinosporin (B1671086), from its Discovery to its Molecular Mechanisms of Action.

This technical guide provides a comprehensive review of the existing scientific literature on this compound, a natural product with demonstrated anti-tumor properties. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's biological activities, mechanism of action, and experimental validation. It aims to serve as a foundational resource for further investigation and potential therapeutic development of this promising compound.

Introduction

This compound is a potent anti-tumor antibiotic first isolated from the fermentation broth of Streptomyces echinosporus.[1] Subsequent research has also identified its production by the marine-derived actinomycete Streptomyces albogriseolus.[1] Structurally, it is a novel antibiotic characterized by a unique tricyclic acetal-lactone framework.[1][2] Early studies revealed its inhibitory effects on the growth of various tumor cell lines, establishing its potential as a cancer therapeutic agent.[3] Beyond its anti-tumor activity, this compound has also been noted to possess weak antibacterial properties. This guide will delve into the quantitative data supporting its efficacy, the detailed experimental protocols used to elucidate its function, and the molecular signaling pathways it modulates.

Quantitative Assessment of Biological Activity

The anti-proliferative effects of this compound have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cell types. Additionally, its antibacterial activity has been assessed through the determination of minimum inhibitory concentrations (MIC). A summary of this quantitative data is presented below for comparative analysis.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| tsFT210 | Mouse mammary carcinoma | 91.5 | [1] |

| K562 | Human chronic myelogenous leukemia | 25.1 | [1] |

| HCT-15 | Human colorectal adenocarcinoma | 247 | [1] |

Table 1: In Vitro Anti-proliferative Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Proteus vulgaris | 100 |

| Salmonella typhosa | 100 |

| Shigella sonnei | 100 |

| Escherichia coli | >200 |

| Bacillus subtilis | >200 |

Table 2: Antibacterial Activity of this compound

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound exerts its anti-tumor effects primarily through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1] Flow cytometric analysis has revealed that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a blockage at this critical checkpoint.[1] This cell cycle arrest is a common mechanism for anti-cancer agents, preventing the proliferation of malignant cells.

The induction of apoptosis is a key component of this compound's therapeutic potential. While the precise molecular pathway of this compound-induced apoptosis is still under full investigation, studies on similar compounds and related natural products suggest the involvement of the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to the activation of executioner caspases, such as caspase-3. One study on a related compound showed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, accompanied by the activation of caspase-3.[4]

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound.

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Methodological & Application

Total Synthesis of (-)-Echinosporin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the natural product (-)-echinosporin, a compound with noted antibiotic and antitumor properties. The protocol described herein is based on the seminal work of Smith and coworkers, who first achieved the enantioselective total synthesis of this complex molecule. This application note includes key experimental procedures, tabulated quantitative data for easy reference, and diagrams illustrating the synthetic strategy and the proposed biological mechanism of action.

Introduction

(-)-Echinosporin is a structurally unique and highly oxygenated natural product isolated from Streptomyces echinosporus.[1] It has garnered significant attention from the scientific community due to its interesting biological activities, including the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells. The intricate tricyclic lactone core of (-)-echinosporin has presented a formidable challenge to synthetic chemists, making its total synthesis a noteworthy achievement in organic chemistry. The strategy developed by Smith and his team provides an elegant and efficient pathway to this natural product, enabling further investigation of its therapeutic potential.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total synthesis of (-)-echinosporin as reported by Smith et al.

| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | [2+2] Photocycloaddition | Dihydrofuran & Cyclopentenone | Bicyclic Ketone | hν, Acetone (B3395972), Pyrex | Not specified | Not specified |

| 2 | Enol Triflate Formation | Bicyclic Ketone | Enol Triflate | LDA, PhNTf₂, THF, -78 °C to -20 °C | Not specified | Not applicable |

| 3 | Pd-catalyzed Carbomethoxylation | Enol Triflate | α,β-Unsaturated Ester | Pd(OAc)₂, PPh₃, Et₃N, CO, DMF/MeOH | 54-56% (over 2 steps) | Not applicable |

| 4 | Davis Hydroxylation | α,β-Unsaturated Ester | α-Hydroxy Ester | KHMDS, 2-(phenylsulfonyl)-3-phenyloxaziridine, THF, -78 °C | 60-70% | >20:1 |

| 5 | Lactonization | α-Hydroxy Ester | Tricyclic Lactone | Bio-Rad AG50W-X2 resin, MeCN/H₂O | Not specified | Not applicable |

| 6 | Pd-catalyzed Oxidation | Tricyclic Lactone | Dienone | Pd₂(dba)₃·CHCl₃, (allyl-O)₂CO, MeCN, 80 °C | 50-55% | Not applicable |

| 7 | Amide Formation | Dienone | Amide | NH₄OH, MeOH | 86% | Not applicable |

| 8 | Oxidation-Fragmentation | Amide | Lactol | DMSO, Et₃N, py·SO₃, CH₂Cl₂; then aq. HCl | Not specified | Not applicable |

| 9 | Mitsunobu Lactonization | Lactol | (-)-Echinosporin | PPh₃, DEAD, THF, -15 °C to rt | 14% | Not applicable |

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of (-)-echinosporin are provided below.

Step 1 & 2: [2+2] Photocycloaddition and Enol Triflate Formation

A solution of dihydrofuran and cyclopentenone in acetone is irradiated with a Hanovia medium-pressure mercury lamp through a Pyrex filter. After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude bicyclic ketone is dissolved in THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, followed by the addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The reaction mixture is allowed to warm to -20 °C and then quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted with an organic solvent and purified by column chromatography.

Step 3: Palladium-Catalyzed Carbomethoxylation

To a solution of the enol triflate in a mixture of DMF and methanol (B129727) are added palladium(II) acetate, triphenylphosphine, and triethylamine. The mixture is stirred under a carbon monoxide atmosphere (1 atm). After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.

Step 4: Davis Hydroxylation

The α,β-unsaturated ester is dissolved in THF and cooled to -78 °C. A solution of potassium bis(trimethylsilyl)amide (KHMDS) is added, followed by a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine). The reaction is quenched with saturated aqueous ammonium chloride and extracted. The organic extracts are dried and concentrated, and the resulting α-hydroxy ester is purified by chromatography.

Step 8 & 9: Oxidation-Fragmentation and Mitsunobu Lactonization

The amide intermediate is subjected to Parikh-Doering oxidation conditions (sulfur trioxide pyridine (B92270) complex, triethylamine, DMSO in CH₂Cl₂) followed by an acidic workup to afford the lactol. The crude lactol is then dissolved in THF and cooled to -15 °C. Triphenylphosphine and diethyl azodicarboxylate (DEAD) are added sequentially. The reaction is allowed to warm to room temperature. After completion, the solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to yield (-)-echinosporin.

Visualizations

Synthetic Pathway of (-)-Echinosporin

References

Application Notes and Protocols for Echinosporin in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin (B1671086), a natural product isolated from Streptomyces species, has demonstrated potential as an anti-tumor agent. Early studies have indicated its ability to inhibit the synthesis of DNA, RNA, and proteins, leading to cytotoxic effects in various cancer cell lines.[1] While comprehensive, recent data on this compound remains limited, its structural and functional similarities to the well-characterized compound Echinomycin (B1671085) suggest a potential mechanism of action involving the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and DNA bis-intercalation.[2][3] HIF-1α is a critical transcription factor in tumor progression, making its inhibition a key strategy in cancer therapy.[4][5]

These application notes provide a framework for investigating the anti-cancer effects of this compound in vitro, including detailed protocols for essential assays and guidance on interpreting the potential mechanism of action.

Data Presentation: Efficacy of Related Compound Echinomycin in Cancer Cell Lines

Due to the limited availability of quantitative data for this compound, the following table summarizes the cytotoxic effects of the structurally related compound, Echinomycin, on various human cancer cell lines. This data can serve as a valuable reference for designing initial dose-response experiments with this compound. Researchers should perform their own dose-response studies to determine the precise IC50 values of this compound for their cell lines of interest.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 3.71 ± 0.3 |

| HepG2 | Hepatocellular Carcinoma | 4.55 ± 0.3 |

| HCT116 | Colon Cancer | 6.18 ± 0.8 |

| HT-29 | Colon Cancer | Not specified |

| PANC-1 | Pancreatic Cancer | Not specified |

| U251 | Glioblastoma | Not specified |

| HeLa | Cervical Cancer | Not specified |

| RKO | Colon Cancer | Not specified |

| B16 | Murine Melanoma | Not specified |

| P388 | Murine Leukemia | Not specified |

| SNU-16 | Gastric Cancer | Not specified |

Note: The IC50 values are for Echinomycin and are provided as a reference.[6] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from a stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.

-

Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against HIF-1α, Akt, p-Akt, ERK, p-ERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Caption: Putative mechanism of action of this compound in cancer cells.

Caption: General experimental workflow for studying this compound's effects.

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt pathway.

Caption: Hypothesized inhibitory effect of this compound on the MAPK pathway.

References

- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Echinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Echinomycin - Wikipedia [en.wikipedia.org]

- 4. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing Apoptosis with Echinosporin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinosporin (B1671086) is a compound that has demonstrated antitumor activity in preclinical models, including leukemia and fibrosarcoma.[1] Its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death.[1] These application notes provide a comprehensive guide for researchers interested in investigating the pro-apoptotic effects of this compound. The following protocols and guidelines are designed to facilitate the study of its mechanism of action and to quantify its apoptotic efficacy in relevant cell lines.

Given the limited specific data on the explicit signaling pathway of this compound-induced apoptosis, this document presents a generalized intrinsic apoptosis pathway often implicated in cancer cell death induced by cytotoxic agents. The provided experimental protocols are standard methods used to characterize the apoptotic response of a novel compound.

Data Presentation

The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines. This table is intended as a template for organizing experimental data.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |

| Jurkat | Acute T-cell Leukemia | 48 | Data to be determined |

| HL-60 | Acute Promyelocytic Leukemia | 48 | Data to be determined |

| HeLa | Cervical Cancer | 48 | Data to be determined |

| P388 | Murine Leukemia | 48 | Data to be determined |

| Meth 1 | Murine Fibrosarcoma | 48 | Data to be determined |

Signaling Pathways

The induction of apoptosis by cytotoxic compounds often involves the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases.

Experimental Protocols